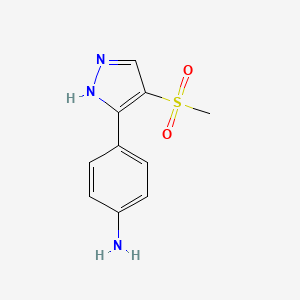

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

描述

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is a heterocyclic compound featuring an aniline moiety linked to a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Synthesis:

The compound is typically synthesized via multi-step reactions involving:

- Oxidation of methylthio intermediates: For example, methylthio-substituted precursors are oxidized using hydrogen peroxide (H₂O₂) in phenol under controlled conditions to yield the methylsulfonyl group .

- Chromatographic purification: Silica gel column chromatography with eluents like ethyl acetate/hexane or methanol/dichloromethane is employed for isolation .

属性

分子式 |

C10H11N3O2S |

|---|---|

分子量 |

237.28 g/mol |

IUPAC 名称 |

4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline |

InChI |

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13) |

InChI 键 |

RTEZBGPPZHZVCA-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

4-(4-(甲基磺酰基)-1H-吡唑-3-基)苯胺的合成通常涉及以下步骤:

吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下使肼与 1,3-二羰基化合物反应来合成。

甲基磺酰基的引入: 甲基磺酰基可以通过在三乙胺等碱的存在下使用甲基磺酰氯进行磺酰化反应引入。

与苯胺的偶联: 最后一步涉及通过亲核芳香取代反应将甲基磺酰基取代的吡唑与苯胺偶联。

工业生产方法

该化合物的工业生产方法可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,例如重结晶和色谱法。

化学反应分析

反应类型

4-(4-(甲基磺酰基)-1H-吡唑-3-基)苯胺可以发生多种化学反应,包括:

氧化: 甲基磺酰基可以被氧化形成砜衍生物。

还原: 硝基(如果存在)可以被还原为胺。

取代: 苯胺部分可以参与亲电芳香取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠或催化氢化等还原剂。

取代: 亲电芳香取代可以使用溴或硝酸等试剂进行。

主要产物

氧化: 砜衍生物。

还原: 胺类。

取代: 卤代或硝基衍生物。

科学研究应用

4-(4-(甲基磺酰基)-1H-吡唑-3-基)苯胺在科学研究中具有多种应用:

药物化学: 它被用作合成潜在的抗炎剂的构建块,这些抗炎剂对 COX-2 酶具有选择性.

生物学研究: 该化合物及其衍生物因其生物活性而被研究,包括抗炎和神经保护作用.

材料科学: 它可以用于开发具有特定电子或光学性能的新材料。

作用机制

4-(4-(甲基磺酰基)-1H-吡唑-3-基)苯胺的作用机制涉及它与特定分子靶标的相互作用。 例如,在药物化学中,它可能抑制 COX-2 酶,从而减少促炎性前列腺素的产生 . 确切的途径和分子相互作用取决于该化合物的特定应用和衍生物。

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole-Aniline Derivatives with Sulfonyl Groups

Key Observations :

- Synthesis Efficiency : Bulky substituents (e.g., indole, benzimidazole) reduce yields (e.g., 4c: 16% vs. 4a: 39%) due to steric hindrance during coupling reactions .

- Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature stabilizes intermediates, but competing side reactions (e.g., over-oxidation) may occur during synthesis .

Table 2: Pharmacological Profiles of Sulfonyl-Containing Analogues

Key Observations :

- Potency : The isoxazole derivative (Compound 20) exhibits superior TrkA inhibition (IC₅₀ = 0.092 μM) compared to pyrazole-aniline analogues, likely due to enhanced binding interactions from the isoxazole ring .

- Substituent Impact : Bulky groups (e.g., tert-butyl) improve activity by occupying hydrophobic pockets in target proteins .

Physicochemical and Stability Properties

Table 3: Molecular and Stability Data

生物活性

4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety, which allows for diverse chemical reactivity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are key mediators in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .

Anti-inflammatory Effects

Research indicates that this compound has notable anti-inflammatory properties. Inhibition of COX-2 leads to decreased inflammation and associated pain, making it a candidate for the development of new anti-inflammatory drugs .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. Its ability to modulate inflammatory pathways may contribute to neuroprotection in various neurological disorders .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including this compound, exhibit antitumor activity by targeting various pathways involved in cancer progression. For example, some studies have highlighted the ability of pyrazole derivatives to inhibit kinases such as BRAF and EGFR, which are crucial in tumor growth .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives:

Synthesis and Applications

The synthesis of this compound involves several key steps that can be optimized for higher yields. This compound serves as a building block for synthesizing more complex anti-inflammatory agents and other pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。